molecular formula C23H23N3O4 B12140395 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-pheny lpropanamide

2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-pheny lpropanamide

Cat. No.: B12140395
M. Wt: 405.4 g/mol
InChI Key: YFBNCJBOOHHDBY-UHFFFAOYSA-N
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Description

2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a dioxobenzo[c]azolin ring, a cyclopropylacetyl group, and a phenylpropanamide moiety. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide typically involves multiple steps:

    Formation of the dioxobenzo[c]azolin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropylacetyl group: This can be achieved through acylation reactions using cyclopropylacetyl chloride in the presence of a base like triethylamine.

    Coupling with the phenylpropanamide moiety: This step involves amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the dioxobenzo[c]azolin ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Alkylated amides, substituted phenyl derivatives.

Scientific Research Applications

2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a protease inhibitor, which could be useful in developing treatments for diseases involving protease enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound may be used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as protease enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt the normal biological processes that rely on protease activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-3-phenylpropanoylamino]benzoic acid
  • N-{2-[2-(1,3-dioxobenzo[c]azolin-2-yl)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)-2H-3,4,5,6-tetrahydropyran-3-yl}acetamide

Uniqueness

Compared to similar compounds, 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide stands out due to its cyclopropylacetyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[cyclopropyl-[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C23H23N3O4/c1-23(2,22(30)24-15-8-4-3-5-9-15)26(16-12-13-16)19(27)14-25-20(28)17-10-6-7-11-18(17)21(25)29/h3-11,16H,12-14H2,1-2H3,(H,24,30)

InChI Key

YFBNCJBOOHHDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)N(C2CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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